![molecular formula C11H13N3OS2 B13981937 [4-(Dimethylamino)pyridin-3-yl]-(2-sulfanylidene-1,3-thiazolidin-3-yl)methanone](/img/structure/B13981937.png)
[4-(Dimethylamino)pyridin-3-yl]-(2-sulfanylidene-1,3-thiazolidin-3-yl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[4-(Dimethylamino)pyridin-3-yl]-(2-sulfanylidene-1,3-thiazolidin-3-yl)methanone is a complex organic compound that features a pyridine ring substituted with a dimethylamino group and a thiazolidinone ring with a sulfanylidene group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [4-(Dimethylamino)pyridin-3-yl]-(2-sulfanylidene-1,3-thiazolidin-3-yl)methanone typically involves multi-step organic reactions. One common method involves the reaction of 4-(dimethylamino)pyridine with a thiazolidinone derivative under controlled conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
[4-(Dimethylamino)pyridin-3-yl]-(2-sulfanylidene-1,3-thiazolidin-3-yl)methanone can undergo various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate
Reduction: Sodium borohydride, lithium aluminum hydride
Substitution: Various nucleophiles, depending on the desired substitution product
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Reduced thiazolidinone derivatives
Substitution: Substituted pyridine derivatives
Scientific Research Applications
Chemistry
In chemistry, [4-(Dimethylamino)pyridin-3-yl]-(2-sulfanylidene-1,3-thiazolidin-3-yl)methanone is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and materials science .
Biology
The compound has shown potential in biological applications, particularly as an inhibitor of certain enzymes. Its ability to interact with biological targets makes it a candidate for further investigation in drug development .
Medicine
In medicinal chemistry, this compound is being explored for its potential therapeutic properties. It has been studied for its activity against various diseases, including cancer and infectious diseases .
Industry
In the industrial sector, this compound is used in the development of new materials with specific properties, such as conductivity and stability .
Mechanism of Action
The mechanism of action of [4-(Dimethylamino)pyridin-3-yl]-(2-sulfanylidene-1,3-thiazolidin-3-yl)methanone involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, thereby preventing substrate binding and subsequent catalytic activity. Additionally, it can modulate receptor activity by acting as an agonist or antagonist, depending on the specific receptor involved .
Comparison with Similar Compounds
Similar Compounds
- [4-(Dimethylamino)pyridin-3-yl]-(2-sulfanylidene-1,3-thiazolidin-3-yl)methanone
- [4-(Dimethylamino)pyridin-3-yl]-(2-oxo-1,3-thiazolidin-3-yl)methanone
- [4-(Dimethylamino)pyridin-3-yl]-(2-imino-1,3-thiazolidin-3-yl)methanone
Uniqueness
The uniqueness of this compound lies in its specific substitution pattern and the presence of both a dimethylamino group and a sulfanylidene group. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Properties
Molecular Formula |
C11H13N3OS2 |
|---|---|
Molecular Weight |
267.4 g/mol |
IUPAC Name |
[4-(dimethylamino)pyridin-3-yl]-(2-sulfanylidene-1,3-thiazolidin-3-yl)methanone |
InChI |
InChI=1S/C11H13N3OS2/c1-13(2)9-3-4-12-7-8(9)10(15)14-5-6-17-11(14)16/h3-4,7H,5-6H2,1-2H3 |
InChI Key |
GNIYOYVSDWPFLV-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C1=C(C=NC=C1)C(=O)N2CCSC2=S |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


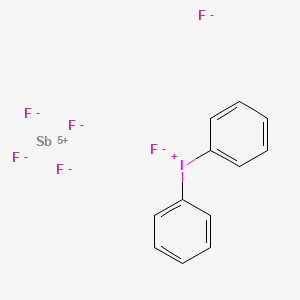
![Spiro[cyclohexane-1,3'-indolin]-4-ol](/img/structure/B13981876.png)
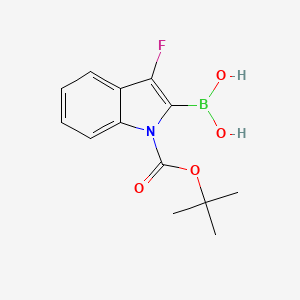



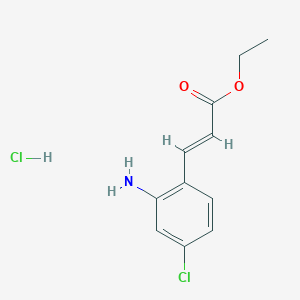
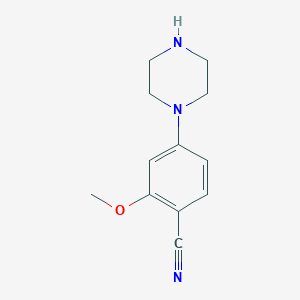

![Ethyl 3-carboxy-1,4-dihydro-4-oxothieno[2,3-d]pyrimidine-6-carboxylate](/img/structure/B13981919.png)
![tert-Butyl 1-((tert-butoxycarbonyl)amino)-3-hydroxy-8-azaspiro[4.5]decane-8-carboxylate](/img/structure/B13981921.png)
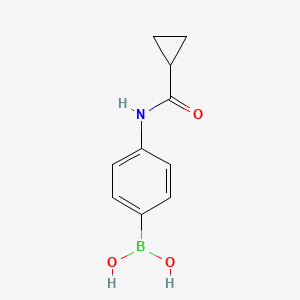
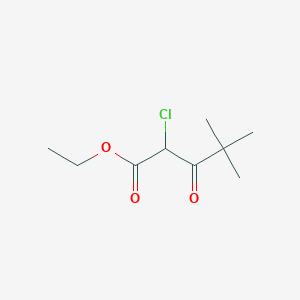
![3-Bromothieno[2,3-d]pyridazine](/img/structure/B13981928.png)
